molecular formula C24H21F3N4O B10834026 1-(6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,3-b]indol-8-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]pyridin-2-one

1-(6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,3-b]indol-8-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]pyridin-2-one

Cat. No.: B10834026
M. Wt: 438.4 g/mol
InChI Key: KTVJCRABCWFUNK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PMID25522065-Compound-3 involves the formation of a thiazolidinedione core structure. The key steps include:

Industrial Production Methods: Industrial production of PMID25522065-Compound-3 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: PMID25522065-Compound-3 can undergo oxidation reactions, particularly at the thiazolidinedione ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form various reduced analogues, which may have different biological activities.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: PMID25522065-Compound-3 is used as a model compound in studies of thiazolidinedione chemistry and its derivatives. It serves as a reference for developing new synthetic methodologies and understanding reaction mechanisms .

Biology and Medicine: The compound’s ability to inhibit 15-hydroxyprostaglandin dehydrogenase makes it a valuable tool in studying prostaglandin metabolism and its role in various diseases. It has potential therapeutic applications in treating cardiovascular, gastrointestinal, and renal diseases .

Industry: In the pharmaceutical industry, PMID25522065-Compound-3 is used in the development of new drugs targeting prostaglandin metabolism. Its unique structure and biological activity make it a candidate for further drug development .

Mechanism of Action

PMID25522065-Compound-3 exerts its effects by inhibiting the enzyme 15-hydroxyprostaglandin dehydrogenase (HPGD). This inhibition leads to increased levels of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and vascular function. The compound binds to the active site of HPGD, preventing the enzyme from metabolizing prostaglandins, thereby enhancing their biological effects .

Comparison with Similar Compounds

Uniqueness: PMID25522065-Compound-3 is unique in its specific inhibition of 15-hydroxyprostaglandin dehydrogenase, which distinguishes it from other thiazolidinediones primarily used for their antidiabetic properties. Its potential therapeutic applications in cardiovascular, gastrointestinal, and renal diseases highlight its versatility and importance in medical research .

Properties

Molecular Formula

C24H21F3N4O

Molecular Weight

438.4 g/mol

IUPAC Name

1-(6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,3-b]indol-8-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]pyridin-2-one

InChI

InChI=1S/C24H21F3N4O/c1-30-21-3-2-9-28-14-19(21)18-6-5-17(12-22(18)30)31-10-8-15(11-23(31)32)20-7-4-16(13-29-20)24(25,26)27/h4-8,10-13,28H,2-3,9,14H2,1H3

InChI Key

KTVJCRABCWFUNK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNCCC2)C3=C1C=C(C=C3)N4C=CC(=CC4=O)C5=NC=C(C=C5)C(F)(F)F

Origin of Product

United States

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